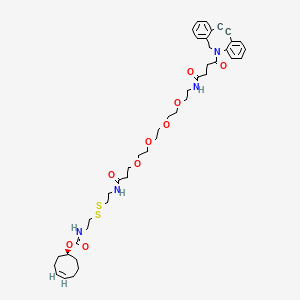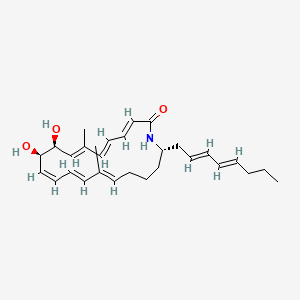
Paltimatrectinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paltimatrectinib is a synthetic organic compound classified as a tyrosine kinase inhibitor and antineoplastic agent. It is known for its potential in treating cancers with neurotrophic tyrosine receptor kinase (NTRK) gene fusions. This compound is being evaluated for its efficacy in TRK fusion cancers, including lung, breast, and brain cancers .
Méthodes De Préparation
The synthetic routes and reaction conditions for Paltimatrectinib involve multiple steps. The compound is synthesized through a series of chemical reactions, including the formation of pyrazolo[1,5-a]pyrimidine and pyrrolidine derivatives. The industrial production methods are not fully disclosed, but it involves the use of specific reagents and catalysts to achieve the desired chemical structure .
Analyse Des Réactions Chimiques
Paltimatrectinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
Paltimatrectinib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying tyrosine kinase inhibitors.
Biology: The compound is studied for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: this compound is being evaluated in clinical trials for its efficacy in treating TRK fusion-positive cancers.
Mécanisme D'action
Paltimatrectinib exerts its effects by inhibiting the activity of TRK receptors, which are involved in cellular signaling pathways that promote cancer cell growth and survival. The compound binds to the ATP-binding site of TRK receptors, preventing their activation and subsequent signaling. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis (programmed cell death) in TRK fusion-positive cancer cells .
Comparaison Avec Des Composés Similaires
Paltimatrectinib is unique compared to other similar compounds due to its high selectivity and potency against TRK receptors. Similar compounds include:
Larotrectinib: Another TRK inhibitor used in the treatment of TRK fusion-positive cancers.
Propriétés
Numéro CAS |
2353522-15-1 |
|---|---|
Formule moléculaire |
C20H15F5N6 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)pyrazol-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H15F5N6/c21-13-3-4-15(22)14(8-13)16-2-1-6-29(16)18-5-7-30-19(28-18)17(10-27-30)31-11-12(9-26-31)20(23,24)25/h3-5,7-11,16H,1-2,6H2/t16-/m1/s1 |
Clé InChI |
FYPXPQSPRRZJCK-MRXNPFEDSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F |
SMILES canonique |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)







![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
